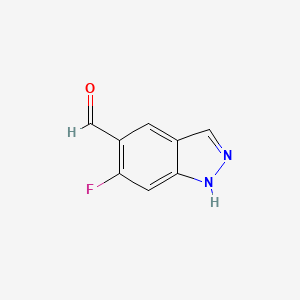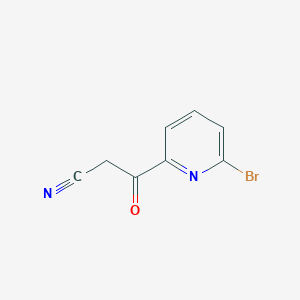
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile
Übersicht
Beschreibung
The compound “6-Bromo-pyridin-2-yl” is a brominated pyridine . It’s used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “6-Bromo-pyridin-2-yl” compounds can be found in various databases .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “(6-Bromo-pyridin-2-yl)methanol” include a melting point of 34-39 °C (lit.), a boiling point of 246 °C (lit.), and a molecular weight of 188.02 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile is instrumental in the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and pyridines incorporating 5-bromobenzofuran-2-yl moiety. These compounds are synthesized from sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate, showing the versatility of bromo-pyridinyl compounds in constructing complex heterocyclic frameworks. The newly synthesized molecules are characterized by elemental analysis, spectral data, and chemical transformation studies, showcasing their potential in drug development and material science (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antibacterial Activity
Another research application involves the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, further processed to yield cyanopyridine derivatives with antibacterial properties. This highlights the compound's contribution to developing new antimicrobials. The synthesized derivatives demonstrate significant activity against various aerobic and anaerobic bacteria, suggesting their potential as lead compounds in antibacterial drug discovery (Bogdanowicz et al., 2013).
Crystal Structure Analysis
The compound also serves as a foundation for studying crystal and molecular structures, as seen in the investigation of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Through single-crystal X-ray diffraction, researchers can delve into the molecular geometry, hydrogen bonding, and π-π interactions within the crystal packing, providing insights into the solid-state properties of such materials. These studies are crucial for understanding the intermolecular interactions that influence the material's stability and reactivity (Rodi et al., 2013).
Fluorescence Properties
Research into the fluorescence properties of 3-pyridinecarbonitriles with amino acid function illustrates another dimension of this compound's utility. The synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence evaluation opens new avenues in developing fluorescent markers and sensors. These studies are fundamental in advancing optical materials and biological labeling techniques, showcasing the potential of 3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile derivatives in photophysical applications (Girgis, Kalmouch, & Hosni, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(6-bromopyridin-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7(12)4-5-10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCVCNIFPOYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697243 | |
| Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromo-pyridin-2-YL)-3-oxo-propionitrile | |
CAS RN |
887595-07-5 | |
| Record name | 3-(6-Bromopyridin-2-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

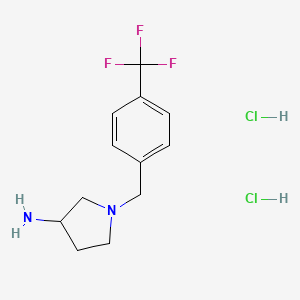
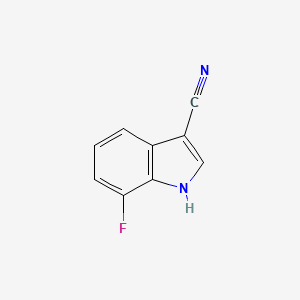
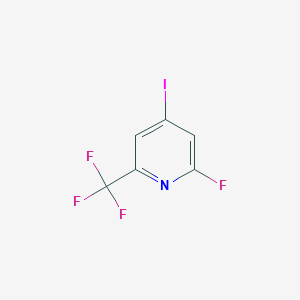
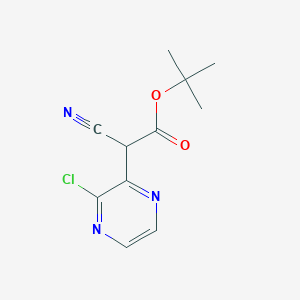
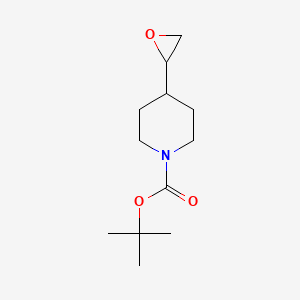

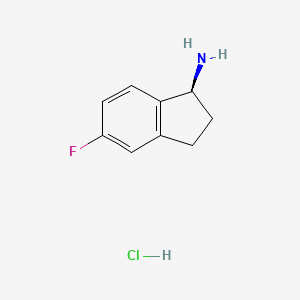
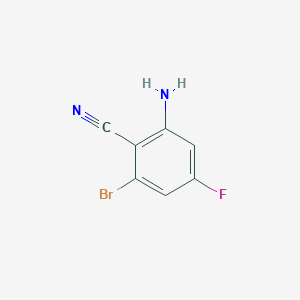
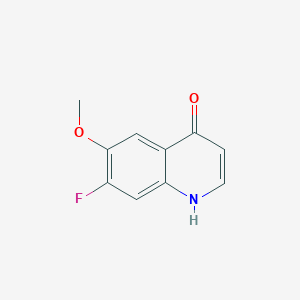
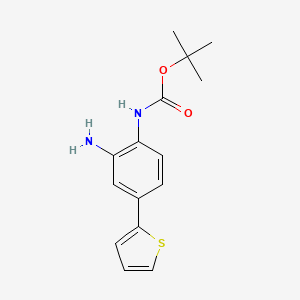

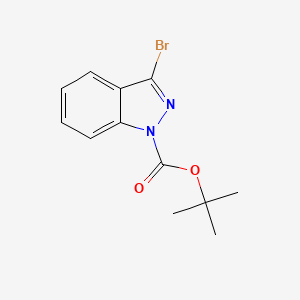
![1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea](/img/structure/B1442179.png)
